molecular formula C13H15ClN4O3S B2546842 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide CAS No. 1351658-01-9

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide

Cat. No.: B2546842
CAS No.: 1351658-01-9
M. Wt: 342.8
InChI Key: FUIDKGNIIHMALL-UHFFFAOYSA-N
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Description

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it effective in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide apart is its unique combination of a sulfonamide group with an oxadiazole ring, which enhances its stability and biological activity

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S/c1-17(2)22(19,20)18-7-10(8-18)13-15-12(16-21-13)9-4-3-5-11(14)6-9/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIDKGNIIHMALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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